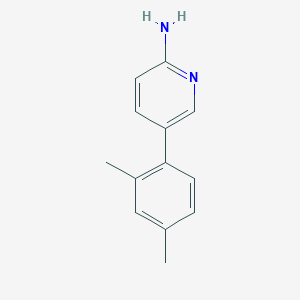

5-(2,4-Dimethylphenyl)pyridin-2-amine

Description

The exact mass of the compound 5-(2,4-Dimethylphenyl)pyridin-2-amine, 95% is 198.115698455 g/mol and the complexity rating of the compound is 205. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(2,4-Dimethylphenyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,4-Dimethylphenyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2,4-dimethylphenyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-9-3-5-12(10(2)7-9)11-4-6-13(14)15-8-11/h3-8H,1-2H3,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGFRAYDLRUGNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CN=C(C=C2)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The 5-Aryl-2-Aminopyridine Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 5-Aryl-2-Aminopyridine Derivatives

This guide provides a comprehensive technical overview of the diverse biological activities exhibited by 5-aryl-2-aminopyridine derivatives. Intended for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the mechanistic basis of action, and provides actionable experimental protocols to empower further research and development in this promising area of medicinal chemistry.

The 2-aminopyridine moiety is a cornerstone in the synthesis of a multitude of biologically active compounds.[1][2][3] Its derivatives are recognized for a wide spectrum of pharmacological effects, stemming from their unique structural ability to interact with various enzymes and receptors.[4][5] The addition of an aryl group at the 5-position significantly enhances the structural diversity and biological potential of this scaffold, leading to a class of compounds with profound implications for therapeutic development. These derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[6][7] The core mechanism often involves the blockade of voltage-gated potassium channels or, more prominently in recent discoveries, the inhibition of various protein kinases.[4][8]

This guide will delve into the key biological activities of 5-aryl-2-aminopyridine derivatives, elucidating their mechanisms of action, summarizing critical structure-activity relationship (SAR) data, and providing detailed protocols for their biological evaluation.

Anticancer Activity: Targeting Key Oncogenic Pathways

5-Aryl-2-aminopyridine derivatives have emerged as a potent class of anticancer agents, primarily through their action as kinase inhibitors.[9][10] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-aminopyridine core is a common feature in many kinase inhibitors, often playing a critical role in binding to the kinase hinge region.[8]

Mechanism of Action: Inhibition of Protein Kinases

A significant number of 5-aryl-2-aminopyridine derivatives exert their anticancer effects by targeting specific protein kinases involved in cell proliferation, survival, and angiogenesis. For instance, certain derivatives have shown potent inhibitory activity against kinases such as ALK2, IRAK4, and CDKs.[9][11][12] The 2-aminopyridine moiety typically forms hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the 5-aryl group extends into a hydrophobic pocket, contributing to both potency and selectivity.[10]

Below is a generalized representation of the interaction between a 5-aryl-2-aminopyridine inhibitor and a protein kinase active site.

Caption: Kinase Inhibition by 5-Aryl-2-Aminopyridine Derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided valuable insights into the design of potent and selective 5-aryl-2-aminopyridine-based anticancer agents.[10][13] Key findings include:

-

Substituents on the 5-Aryl Ring: The nature and position of substituents on the 5-aryl ring significantly influence potency and selectivity. Electron-withdrawing or donating groups can modulate the electronic properties and steric interactions within the hydrophobic pocket of the target kinase.[14]

-

Modifications of the 2-Amino Group: Alterations to the 2-amino group can impact the hydrogen bonding interactions with the kinase hinge. While some modifications are tolerated, others can lead to a loss of activity.[15]

-

Pyridine Core Modifications: Replacement of the pyridine core with other heterocycles, such as pyrazine, has led to novel series of analogues with potent activity.[15]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic potential of chemical compounds.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[16]

-

Compound Treatment: Prepare serial dilutions of the 5-aryl-2-aminopyridine derivatives in culture medium. After 24 hours, remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Anti-inflammatory Activity: Modulating Inflammatory Responses

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[4] Several 5-aryl-2-aminopyridine derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[4][17]

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade. This can include the inhibition of cyclooxygenase (COX) enzymes, lipoxygenase (LOX), or the production of pro-inflammatory cytokines like IL-6 and IL-8.[4][18][19] Some derivatives may also exert their effects through the inhibition of kinases involved in inflammatory signaling, such as IRAK4.[20][21]

Caption: Inhibition of the TLR4/IRAK4 Signaling Pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Protocol:

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

-

Compound Administration: Administer the 5-aryl-2-aminopyridine derivatives orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like ibuprofen.[17]

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[22] 5-Aryl-2-aminopyridine derivatives have shown promising activity against a range of bacteria and fungi, making them attractive candidates for further investigation.[6][7][22]

Spectrum of Activity

Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria.[6][23] For example, certain derivatives have demonstrated significant activity against Bacillus subtilis and Staphylococcus aureus.[6][22] The specific spectrum of activity is highly dependent on the substitution pattern of the molecule.

Experimental Protocol: Antimicrobial Susceptibility Testing

A two-step process involving an initial qualitative screening followed by a quantitative determination of the minimum inhibitory concentration (MIC) is recommended.

A. Disk Diffusion Assay (Qualitative Screening)

Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with the target microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.

Step-by-Step Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus ATCC 25923) in sterile saline, equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the prepared inoculum.

-

Disk Application: Aseptically apply sterile filter paper disks (6 mm diameter) impregnated with a known concentration of the 5-aryl-2-aminopyridine derivative onto the surface of the agar.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition in millimeters.[6]

B. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Quantitative)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Step-by-Step Protocol:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using Mueller-Hinton broth.

-

Inoculation: Add a standardized inoculum of the target microorganism to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[23]

Neuroprotective Activity: Potential in Neurodegenerative Diseases

Emerging evidence suggests that 5-aryl-2-aminopyridine derivatives may have therapeutic potential in neurodegenerative diseases such as Alzheimer's disease.[24] This activity is often linked to the inhibition of enzymes involved in the pathophysiology of these conditions.

Mechanism of Action: Cholinesterase Inhibition

A key pathological feature of Alzheimer's disease is the decline in acetylcholine levels in the brain.[25] Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase acetylcholine levels and provide symptomatic relief. Several 5-aryl-2-aminopyridine derivatives have been synthesized and shown to inhibit both AChE and BChE.[24][26]

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric method measures the activity of cholinesterases. The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare solutions of AChE or BChE, the test compound, DTNB, and the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a short period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Add the substrate to initiate the reaction.

-

Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.

Synthesis and Characterization

The synthesis of 5-aryl-2-aminopyridine derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[9][10] This versatile reaction allows for the introduction of a wide variety of aryl groups at the 5-position of the pyridine ring.

Caption: General Synthetic Scheme for 5-Aryl-2-Aminopyridine Derivatives.

A typical synthetic procedure involves the reaction of a 5-halo-2-aminopyridine (e.g., 5-bromo-2-aminopyridine) with an appropriate arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system.[10]

The characterization of the synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

-

Elemental Analysis: To determine the elemental composition.

Conclusion and Future Directions

5-Aryl-2-aminopyridine derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy across a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscores their potential for the development of novel therapeutics. The continued exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of specific molecular targets will be crucial in translating the potential of these compounds into clinically effective drugs. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate and advance this important class of molecules.

References

- Sobola, A. O., & Watkins, G. M. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25.

-

Cuny, G. D., Yu, P. B., Laha, J. K., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(15), 6346–6363. [Link]

-

Al-Zahrani, L. A., El-Gohary, N. S., & Al-Otaibi, A. M. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 7(1), 125. [Link]

-

Sharma, R., Kumar, R., & Singh, P. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15(1), 1-20. [Link]

-

Kouadri, Z., Aouf, N. E., Dadamoussa, I., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

-

Mehranpour, A. M., Zare, A., Iraji, A., et al. (2024). Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. Scientific Reports, 14(1), 13780. [Link]

-

Kouadri, Z., Aouf, N. E., Dadamoussa, I., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC, 9182143. [Link]

- Sobola, A. O., & Watkins, G. M. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.

-

Younis, Y., Douelle, F., Cabrera, D. G., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860–8871. [Link]

- Marinescu, M. (2017). 2-Aminopyridine–A classic and trendy pharmacophore. International Journal of Pharmacy and Biological Sciences, 8(2), 338-355.

-

Cuny, G. D., Yu, P. B., Laha, J. K., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. PMC, 4137256. [Link]

-

Vitorino, M. V., Matos, G. G., de Oliveira, R. B., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1438-1443. [Link]

-

Wang, X., Zhang, Y., Wang, Y., et al. (2022). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PMC, 9389938. [Link]

-

Van der Veken, P., De Schutter, T., De Vleeschouwer, D., et al. (2018). Enhancing the anti-biofilm activity of 5-aryl-2-aminoimidazoles through nature inspired dimerisation. Bioorganic & Medicinal Chemistry Letters, 28(8), 1364–1369. [Link]

-

Sarta, G., Agostinelli, E., Maccioni, E., et al. (1995). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 38(19), 3797–3804. [Link]

-

Ellis, A. M., Singh, S., & Kokel, D. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC, 9005391. [Link]

-

Verga, D., Ganesan, A., & Pavan, M. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3232. [Link]

-

Shestakov, A. S., Grizak, V. S., Shestakova, T. S., et al. (2023). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Molecules, 28(2), 741. [Link]

-

Liu, Y., Zhang, Y., Wang, Y., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. PMC, 9005391. [Link]

-

Kouadri, Z., Aouf, N. E., Dadamoussa, I., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed, 35684377. [Link]

- Liu, Y., Zhang, Y., Wang, Y., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. Semantic Scholar.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 5-Aminopyridine-2-carboxylic Acid in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd.

- Younis, Y., Douelle, F., Cabrera, D. G., et al. (2013). Structure-Activity-Relationship Studies Around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in vivo Activity.

- Mehranpour, A. M., Zare, A., Iraji, A., et al. (2024). Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents.

-

Sun, G., & Wang, Z. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(6), 2213-2228. [Link]

-

Liu, Y., Zhang, Y., Wang, Y., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. PubMed, 35377519. [Link]

- Fisyuk, A. S., Sirakanyan, S. N., & Stepanyan, G. M. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Chemistry of Heterocyclic Compounds, 57(11), 1015-1021.

- S. S., & K., S. (2021). Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2. DergiPark.

- Khan, I., Ullah, H., Asari, A., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Bentham Science.

-

Hsieh, C. J., Liu, Y. C., Chen, Y. L., et al. (2009). Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability. Bioorganic & Medicinal Chemistry Letters, 19(6), 1744–1747. [Link]

-

Mehranpour, A. M., Zare, A., Iraji, A., et al. (2024). Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. PMC, 11178820. [Link]

-

Abbas, S. Y., El-Sayed, M. A. A., & El-Kerdawy, A. M. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(23), 8303. [Link]

- Landeau, A., & Corvaisier, L. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC.

- S. A., S. G., & P. S. (2024).

- Kumar, A., & Singh, P. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.

-

Wang, Y., Zhang, Y., Wang, X., et al. (2022). Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. Bioorganic & Medicinal Chemistry, 76, 117094. [Link]

-

Landeau, A., & Corvaisier, L. (2024). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Expert Opinion on Drug Discovery, 1-18. [Link]

-

Hsieh, C. J., Liu, Y. C., Chen, Y. L., et al. (2009). Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability. PubMed, 19217277. [Link]

- S. S., & K., S. (2018). Synthesis and In Vitro Anti-inflammatory Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives. Latin American Journal of Pharmacy, 37(1), 169-174.

- BenchChem. (2025).

- BenchChem. (2025). A Technical Guide to the Biological Activity Screening of Novel Aminopyridine Compounds. BenchChem.

- Sobola, A. O., & Watkins, G. M. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.

- Tan, J., Wang, Y., & Zhang, Y. (2025). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c ]pyridine Derivatives.

-

Torres-Piedra, M., Rivera, G., & Arrevillaga-Boni, G. (2022). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 27(23), 8303. [Link]

Sources

- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]

- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | MDPI [mdpi.com]

- 14. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. eurekaselect.com [eurekaselect.com]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

The 5-Substituted Pyridin-2-Amine Scaffold: A Privileged Motif in Modern Drug Discovery

Abstract

The 5-substituted pyridin-2-amine core is a cornerstone of contemporary medicinal chemistry, demonstrating remarkable versatility as a pharmacophore across a spectrum of therapeutic targets. This technical guide provides an in-depth analysis of the burgeoning research applications of this privileged scaffold. We will explore its critical role in the design of potent and selective kinase inhibitors for oncology, its emergence as a modulator of G-protein coupled receptors for neurological disorders, and its potential in addressing other significant medical needs, including inflammatory and neurodegenerative diseases. This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, structure-activity relationships (SAR), and mechanistic principles that underpin the therapeutic promise of 5-substituted pyridin-2-amine derivatives. Detailed experimental protocols and data-driven insights are provided to empower the strategic design and execution of future research endeavors in this exciting field.

Introduction: The Ascendancy of the Pyridin-2-Amine Moiety

The pyridine ring is a ubiquitous feature in a vast number of FDA-approved drugs and biologically active molecules.[1] Its ability to engage in hydrogen bonding, its metabolic stability, and its amenability to a wide array of chemical modifications make it an attractive starting point for drug design. Within the diverse landscape of pyridine-containing compounds, the 2-aminopyridine substructure has garnered significant attention. The presence of the amino group at the 2-position provides a crucial hydrogen bond donor and acceptor, which is instrumental in anchoring ligands to the hinge region of kinases, a key interaction for potent inhibition.[2]

The strategic introduction of substituents at the 5-position of the pyridin-2-amine scaffold has proven to be a particularly fruitful avenue for modulating potency, selectivity, and pharmacokinetic properties. This position allows for the exploration of various chemical spaces, enabling the fine-tuning of interactions with the target protein and influencing the overall physicochemical properties of the molecule. This guide will systematically explore the diverse applications of this versatile scaffold, with a focus on the underlying scientific principles and practical experimental considerations.

Synthetic Strategies for 5-Substituted Pyridin-2-Amines

The generation of diverse libraries of 5-substituted pyridin-2-amines is crucial for comprehensive structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have emerged as powerful and versatile tools for the synthesis of these compounds.[3][4][5] These methods offer a high degree of functional group tolerance and allow for the late-stage introduction of a wide range of substituents at the 5-position.

General Synthetic Workflow via Palladium-Catalyzed Cross-Coupling

A common and effective strategy involves the use of a readily available starting material, such as 2-amino-5-bromopyridine, which can then be subjected to a variety of cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups at the 5-position.

Sources

Technical Guidance: Safety and Handling of 5-(2,4-Dimethylphenyl)pyridin-2-amine

Executive Summary & Risk Profile[1][2]

5-(2,4-Dimethylphenyl)pyridin-2-amine is a bi-aryl amine scaffold frequently utilized in medicinal chemistry as a kinase inhibitor intermediate or a ligand in organometallic catalysis.[1] While specific toxicological data for this precise regioisomer is often proprietary or sparse, its structural homology to 2-aminopyridine and substituted bi-aryls necessitates a handling protocol designed for Potent Bioactive Compounds (PBCs) .

Core Safety Directive: Treat this compound as a potential neurotoxin and skin sensitizer . The 2-aminopyridine moiety is a known structural alert for potassium channel blockage, which can manifest as neurotoxicity (tremors, ataxia) upon significant exposure. The lipophilic dimethylphenyl group enhances dermal absorption, bypassing the natural skin barrier more effectively than simple aminopyridines.

Chemical Identity

| Property | Detail |

| Chemical Name | 5-(2,4-Dimethylphenyl)pyridin-2-amine |

| Molecular Formula | |

| Molecular Weight | 198.27 g/mol |

| Physical State | Solid (Likely off-white to pale yellow powder) |

| Solubility | Low in water; High in DMSO, Methanol, DCM |

| Structural Alert | Aminopyridine (Neurotoxicity risk), Aniline-like substructure (Genotoxicity risk) |

Hazard Identification (GHS Classification via Read-Across)

Note: In the absence of a compound-specific SDS, the following classifications are derived from "Read-Across" toxicology of structural analogs (e.g., 2-amino-5-phenylpyridine).

| Hazard Class | Category | Hazard Statement | Mechanism/Reasoning |

| Acute Toxicity (Oral) | Cat 3/4 | H301/H302: Toxic/Harmful if swallowed.[1] | 2-Aminopyridines are rapidly absorbed via the GI tract.[1] |

| Skin Irritation | Cat 2 | H315: Causes skin irritation.[2][3][4][5][6] | Basic amine functionality can disrupt the stratum corneum. |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[3][4][5][6] | Direct contact with mucous membranes causes inflammation. |

| STOT - Single Exp. | Cat 3 | H335: May cause respiratory irritation.[1][2][3][4][5][6] | Dust inhalation irritates the upper respiratory tract. |

| Systemic Toxicity | Warning | Potential Neurotoxin | Blockage of voltage-gated |

Engineering Controls & Personal Protective Equipment (PPE)[2]

To ensure safety, we rely on a "Containment at Source" strategy. Reliance solely on PPE is insufficient for bioactive amines.

Engineering Controls

-

Primary Barrier: All weighing of dry powder must be performed inside a HEPA-filtered Balance Enclosure or a Class II Biological Safety Cabinet (BSC) .[1]

-

Secondary Barrier: Chemical Fume Hood with a face velocity of 80–100 fpm for all solubilization and reaction steps.

-

Static Control: Use an ionizing bar during weighing. Dry organic amines are prone to static charge, leading to "fly-away" powder that contaminates surfaces.

PPE Matrix

| Protection Zone | Requirement | Technical Justification |

| Respiratory | N95 (minimum) or PAPR (if outside hood) | Prevents inhalation of micronized dust particles.[1] |

| Dermal (Hands) | Double Gloving: Nitrile (Inner) + Neoprene/Nitrile (Outer) | The dimethylphenyl group increases lipophilicity; standard latex is permeable to this compound in solution. |

| Ocular | Chemical Splash Goggles | Safety glasses do not provide a seal against floating dust or splashes. |

| Body | Tyvek® Lab Coat (Disposable) | Prevents accumulation of dust on street clothes; dispose of as hazmat if contaminated. |

Operational Protocol: Safe Handling Workflow

The following workflow enforces a "Chain of Custody" for the chemical, ensuring it is never exposed to the open lab environment.

Figure 1: Chain of Custody workflow ensuring the compound remains contained during the transition from solid to solution state.

Detailed Methodology: Solubilization

Objective: Prepare a stock solution (e.g., 10 mM in DMSO) without generating dust.

-

Preparation: Place the sealed vial of 5-(2,4-Dimethylphenyl)pyridin-2-amine and a pre-weighed scint vial inside the HEPA enclosure.

-

Static Neutralization: Pass the spatula and vials near the ionizing bar to discharge static electricity.

-

Transfer: Gently transfer the required mass. Do not tap the spatula against the vial rim, as this aerosolizes particles.

-

Sealing: Cap the vial tightly before removing it from the balance enclosure.

-

Solvation: Move to the chemical fume hood. Add DMSO via a syringe through a septum (if available) or by carefully uncapping inside the hood.

-

Dissolution: Vortex until clear. If heating is required, do not exceed 40°C to prevent thermal decomposition or volatilization.

Emergency Procedures

Spill Cleanup (Solid)

-

Evacuate the immediate area.

-

Don PPE: Double gloves, goggles, and N95 respirator.

-

Cover: Gently cover the spill with a damp paper towel (soaked in water/surfactant) to prevent dust generation.

-

Scoop: Use a scoop or dustpan to lift the damp material. DO NOT SWEEP dry powder. [1]

-

Clean: Wipe the surface with 10% bleach solution followed by ethanol.

First Aid

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). Alert Medical Services —monitor for signs of neurotoxicity (numbness in extremities).

-

Skin Contact: Wash with soap and copious water for 15 minutes. Do not use ethanol , as it may enhance absorption of the lipophilic residue.

-

Eye Contact: Flush with water for 15 minutes, lifting eyelids.[2][5][7] Consult an ophthalmologist.

Waste Disposal & Deactivation[2]

-

Solid Waste: All contaminated gloves, weighing boats, and paper towels must be disposed of in a "Hazardous Solid Waste" drum destined for incineration .

-

Liquid Waste: Solutions containing this amine should be segregated into "Basic Organic Waste" or "Non-Halogenated Organic Waste" depending on the solvent.

-

Deactivation: For cleaning glassware, a rinse with dilute HCl (1M) converts the amine to its hydrochloride salt, which is generally more water-soluble and easier to wash away, though it does not degrade the compound. Oxidative destruction (e.g., Bleach) is effective but must be done cautiously to avoid creating chlorinated byproducts.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Aminopyridine. Retrieved from [Link][1]

- Grounding: Provides the baseline toxicity profile for the aminopyridine pharmacophore (LD50, Neurotoxicity).

-

European Chemicals Agency (ECHA). Registration Dossier for Substituted Pyridines. Retrieved from [Link][1]

- Grounding: Regulatory classification for skin/eye irritation in pyridine deriv

-

Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

-

Grounding: Standards for Chemical Hygiene Plans and PPE selection.[2]

-

- Grounding: Used for read-across hazard classific

Sources

Methodological & Application

Application Notes and Protocols for the Biological Screening of Aminopyridine Derivatives

Introduction: The Therapeutic Potential of Aminopyridine Derivatives

Aminopyridine and its derivatives represent a versatile class of heterocyclic compounds with significant and expanding pharmacological interest.[1] Historically, the principal recognized mechanism of action for aminopyridines, such as 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), is the dose-dependent blockade of voltage-gated potassium channels (Kv).[2][3] This action enhances neurotransmitter release and improves nerve impulse conduction, which has been therapeutically exploited in neurological conditions like multiple sclerosis and Lambert-Eaton myasthenic syndrome.[2][4]

However, ongoing research has unveiled a broader spectrum of biological activities for this chemical scaffold. The unique structural properties of the aminopyridine ring allow for interaction with a diverse range of enzymes and receptors, leading to a vast array of biological effects.[1] Consequently, aminopyridine derivatives are now being investigated for their potential as neuroprotective, anti-inflammatory, anticancer, and antimicrobial agents.[5][6][7]

This application note provides a comprehensive and detailed experimental protocol for the biological screening of novel aminopyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering a multi-tiered screening cascade to identify and characterize the biological activity of these promising compounds. The protocols are structured to first assess the primary and most common target of aminopyridines—ion channels—and then to explore other potential therapeutic applications.

Part 1: Primary High-Throughput Screening (HTS) for Ion Channel Modulators

The initial phase of screening is designed to rapidly assess a library of aminopyridine derivatives for their ability to modulate ion channel activity. Given that potassium channels are a primary target for aminopyridines, a fluorescence-based thallium flux assay is an excellent choice for a primary HTS due to its robustness, scalability, and cost-effectiveness.[8][9]

Rationale for Thallium Flux Assay

Thallium (Tl+) can permeate potassium channels and is used as a surrogate for K+ ions in this assay.[9][10] The assay utilizes a Tl+-sensitive fluorescent dye that exhibits increased fluorescence upon binding to Tl+.[9] When potassium channels open, Tl+ enters the cell, binds to the dye, and produces a fluorescent signal that is proportional to the ion channel activity. Blockers of potassium channels will prevent the influx of Tl+ and thus reduce the fluorescent signal.

Experimental Workflow for Primary HTS

Caption: High-throughput screening workflow for identifying potassium channel blockers.

Detailed Protocol: Fluorescence-Based Thallium Flux Assay

Materials:

-

Cells stably expressing the target potassium channel (e.g., CHO or HEK-293 cells)

-

Black, clear-bottom 384-well microplates

-

Thallium-sensitive fluorescent dye kit (e.g., FLIPR® Potassium Assay Kit)[9]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Stimulus buffer (assay buffer containing a high concentration of K+ and Tl+)

-

Aminopyridine derivative library dissolved in DMSO

-

Known potassium channel blocker (positive control, e.g., 4-aminopyridine)

-

Vehicle control (DMSO)

-

Fluorescence plate reader with automated liquid handling capabilities

Procedure:

-

Cell Plating: Seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

-

Dye Loading: On the day of the assay, remove the cell culture medium and add the fluorescent dye solution to each well. Incubate for 1 hour at room temperature, protected from light.[9]

-

Compound Addition: Add the aminopyridine derivatives to the wells at the desired final concentration. Also include wells with the positive control and vehicle control. Incubate for 25 minutes at room temperature.[9]

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading for 10-20 seconds.

-

Stimulation: Using the plate reader's liquid handling capabilities, add the stimulus buffer to all wells to induce channel opening and Tl+ influx.

-

Data Acquisition: Immediately after adding the stimulus buffer, continuously record the fluorescence intensity for 2-5 minutes.

Data Analysis:

-

Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)) * 100 where Signal_compound is the fluorescence signal in the presence of the test compound, Signal_max is the signal with the vehicle control, and Signal_min is the signal with the positive control.

-

Identify "hits" as compounds that exhibit a statistically significant inhibition of the fluorescence signal.

Part 2: Secondary Screening and Hit Confirmation

Hits identified from the primary HTS require further characterization to confirm their activity, determine their potency and mechanism of action, and assess their potential toxicity. This phase involves more detailed and lower-throughput assays.

Gold Standard Confirmation: Whole-Cell Patch Clamp Electrophysiology

Patch clamp electrophysiology is the gold standard for studying ion channels, providing high-quality, physiologically relevant data on channel function.[8] This technique directly measures the ionic currents flowing through the channels in a single cell, allowing for a detailed characterization of how a compound affects channel gating and permeation.[11][12]

Rationale for Whole-Cell Patch Clamp

This technique allows for the precise control of the cell's membrane potential (voltage-clamp) while measuring the resulting ionic currents.[13] This enables the determination of a compound's potency (IC50), its mechanism of action (e.g., open-channel block, closed-state block), and its voltage-dependency.

Experimental Workflow for Whole-Cell Patch Clamp

Caption: Workflow for whole-cell patch clamp electrophysiology.

Detailed Protocol: Whole-Cell Voltage-Clamp Recording

Materials:

-

Cells expressing the target ion channel plated on coverslips

-

Patch clamp rig (microscope, micromanipulator, amplifier, digitizer)

-

Borosilicate glass capillaries and pipette puller

-

External solution (aCSF or similar, containing physiological ion concentrations)[12]

-

Internal solution (pipette solution, containing specific ions to isolate the current of interest)[14]

-

Aminopyridine derivative and controls

-

Perfusion system

Procedure:

-

Preparation: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.[13]

-

Pipette Preparation: Pull a glass pipette with a resistance of 3-7 MΩ when filled with the internal solution.[11]

-

Seal Formation: Under visual guidance, carefully approach a cell with the pipette tip. Apply gentle suction to form a high-resistance (GΩ) seal between the pipette and the cell membrane.[13]

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical access to the cell's interior.[12]

-

Baseline Recording: In voltage-clamp mode, apply a voltage protocol to elicit the ionic current of interest and record the baseline currents.

-

Compound Application: Perfuse the recording chamber with the external solution containing the aminopyridine derivative at a known concentration.

-

Post-Compound Recording: After the compound has had time to take effect, apply the same voltage protocol and record the currents in the presence of the compound.

-

Dose-Response: Repeat steps 5-7 with increasing concentrations of the compound to determine the dose-response relationship.

Data Analysis:

-

Measure the peak current amplitude before and after compound application.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.

Assessing Cytotoxicity

It is crucial to determine if the observed biological activity of the aminopyridine derivatives is due to a specific interaction with a target or a result of general cytotoxicity.[15][16] Cell viability assays are essential for this purpose.[17]

Rationale for ATP-Based Cell Viability Assay

The amount of ATP is directly proportional to the number of metabolically active, viable cells.[17] This assay is highly sensitive, rapid, and suitable for a multi-well plate format.[18]

Detailed Protocol: ATP-Based Luminescence Assay

Materials:

-

Cells of interest (e.g., the same cell line used for the primary screen or a panel of cell lines)

-

White, opaque 96- or 384-well plates

-

ATP-based luminescence assay kit (e.g., CellTiter-Glo®)[18]

-

Aminopyridine derivatives and controls

-

Luminometer

Procedure:

-

Cell Plating: Seed cells into the multi-well plates and incubate overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the aminopyridine derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

Assay Reagent Addition: Add the ATP-based assay reagent to each well, which lyses the cells and provides the substrate for the luciferase reaction.

-

Incubation: Incubate for a short period at room temperature to allow the luminescent signal to stabilize.

-

Luminescence Measurement: Measure the luminescence in each well using a luminometer.

Data Analysis:

-

Normalize the luminescence signal of the treated cells to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the compound concentration and determine the CC50 (50% cytotoxic concentration).

| Parameter | Primary HTS (Thallium Flux) | Secondary Screen (Patch Clamp) | Cytotoxicity (ATP Assay) |

| Throughput | High (384/1536-well) | Low (single cell) | High (96/384-well) |

| Endpoint | Fluorescence Intensity | Ionic Current | Luminescence |

| Information | Hit Identification | Potency (IC50), Mechanism | Toxicity (CC50) |

| Cost | Low per data point | High per data point | Low per data point |

Part 3: Exploring Other Therapeutic Applications

Beyond ion channel modulation, aminopyridine derivatives have shown promise in other therapeutic areas. The following protocols provide a starting point for screening for neuroprotective and anti-inflammatory activities.

Neuroprotection Screening

Several studies have suggested that aminopyridines may have neuroprotective properties.[5][7][19] An in vitro model of excitotoxicity can be used to screen for compounds that protect neurons from cell death.

Detailed Protocol: In Vitro Glutamate Excitotoxicity Assay

Materials:

-

Primary cortical neurons or a neuronal cell line

-

Neurobasal medium and supplements

-

Glutamate

-

Aminopyridine derivatives

-

Cell viability assay kit (e.g., MTT or LDH release assay)

Procedure:

-

Cell Culture: Culture the neurons in multi-well plates.

-

Pre-treatment: Pre-treat the neurons with the aminopyridine derivatives for a specified time.

-

Excitotoxic Insult: Expose the neurons to a high concentration of glutamate for a short period to induce excitotoxicity.

-

Washout and Recovery: Wash out the glutamate and replace it with fresh medium containing the test compounds. Incubate for 24 hours.

-

Viability Assessment: Assess cell viability using a standard assay.

Data Analysis:

-

Compare the viability of neurons treated with the aminopyridine derivatives to those treated with glutamate alone.

-

Identify compounds that significantly increase neuronal survival.

Anti-inflammatory Screening

Aminopyridine derivatives have also been investigated for their anti-inflammatory potential.[20][21] A common in vitro assay to screen for anti-inflammatory activity is to measure the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages.

Detailed Protocol: Nitric Oxide (NO) Production Assay in Macrophages

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

Aminopyridine derivatives

-

Griess reagent

Procedure:

-

Cell Plating: Seed the macrophages in a multi-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with the aminopyridine derivatives.

-

Inflammatory Stimulation: Stimulate the cells with LPS to induce the production of NO.

-

Supernatant Collection: After 24 hours, collect the cell culture supernatant.

-

NO Measurement: Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

Data Analysis:

-

Quantify the amount of nitrite produced in the presence of the test compounds.

-

Identify compounds that significantly reduce LPS-induced NO production without causing cytotoxicity.

Conclusion

The screening cascade outlined in this application note provides a systematic and comprehensive approach to characterizing the biological activities of novel aminopyridine derivatives. By starting with a high-throughput screen for the most common target and progressing to more detailed mechanistic and phenotypic assays, researchers can efficiently identify and prioritize compounds with therapeutic potential. The inherent versatility of the aminopyridine scaffold warrants a broad and thorough biological evaluation to unlock its full pharmacological promise.

References

-

ION Biosciences. (n.d.). High-Throughput Screening in Drug Discovery. Retrieved from [Link]

-

Labinsights. (2023, May 8). Analysis of High-throughput Cell Screening Techniques for Ion Channels. Retrieved from [Link]

-

baseclick. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

-

Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]

- Sullivan, E., et al. (2002). High-throughput screening for ion channel modulators. ASSAY and Drug Development Technologies, 1(1-2), 119-126.

- Keogh, M., et al. (2012). The use of aminopyridines in neurological disorders.

-

Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

- Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.

- Dietrich, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine.

- Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3435.

-

Wikipedia. (n.d.). 4-Aminopyridine. Retrieved from [Link]

- Dietrich, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine.

- Amour, A., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry, 64(16), 12197-12213.

-

Molecular Devices. (n.d.). A Novel Homogenous Potassium Ion Channel Assay for High-Throughput Screening. Retrieved from [Link]

- Georgieva, M., et al. (2021). Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice-a behavioral and immunohistochemical study. Amino Acids, 53(8), 1279-1286.

- Khan, I., et al. (2022). Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(13), 2465-2477.

-

ION Biosciences. (n.d.). Potassium Channel Assays | K⁺ Indicators. Retrieved from [Link]

-

ResearchGate. (2021). Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice—a behavioral and immunohistochemical study | Request PDF. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Potassium Channel Screening & Profiling Services. Retrieved from [Link]

- Chen, J., et al. (2003). Structure-based discovery of potassium channel blockers from natural products: virtual screening and electrophysiological assay testing. Chemistry & Biology, 10(11), 1127-1136.

- Adebayo, G. I., & Arise, R. O. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical Society of Nigeria, 46(4).

- Roden, D. M. (2012). Pharmacogenetics of potassium channel blockers. Cardiovascular therapeutics, 30(5), e246-e253.

-

AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]

-

AXOL Bioscience. (n.d.). patch-clamp-protocol-final.pdf. Retrieved from [Link]

- Damtew, A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 108-115.

- Dietrich, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine.

- Al-Warhi, T., et al. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 27(11), 3435.

- Addy, N. A., et al. (2014). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Journal of visualized experiments : JoVE, (93), 52233.

-

ResearchGate. (2022). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors | Request PDF. Retrieved from [Link]

- Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3435.

-

Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. Retrieved from [Link]

-

protocols.io. (2026, January 9). Whole-cell patch-clamp recordings. Retrieved from [Link]

-

ResearchGate. (n.d.). Screening of anti‐inflammatory compounds. (A) Representative graph.... Retrieved from [Link]

-

protocols.io. (2023, April 12). Whole-cell patch-clamping of cultured human neurons. Retrieved from [Link]

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neurology.org [neurology.org]

- 4. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 5. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. article.sciencepg.com [article.sciencepg.com]

- 7. Neuroprotective Properties of 4-Aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. labinsights.nl [labinsights.nl]

- 9. moleculardevices.com [moleculardevices.com]

- 10. ionbiosciences.com [ionbiosciences.com]

- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 12. docs.axolbio.com [docs.axolbio.com]

- 13. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. lifesciences.danaher.com [lifesciences.danaher.com]

- 16. moleculardevices.com [moleculardevices.com]

- 17. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]

- 18. Cell Health Screening Assays for Drug Discovery [promega.co.uk]

- 19. Neuroprotective effect of newly synthesized 4-aminopyridine derivatives on cuprizone-induced demyelination in mice-a behavioral and immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]

Definitive Structural Elucidation of 5-(2,4-Dimethylphenyl)pyridin-2-amine: An Integrated NMR and Mass Spectrometry Approach

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. 5-(2,4-Dimethylphenyl)pyridin-2-amine, a biaryl amine, represents a common and important scaffold in medicinal chemistry.[1][2] This application note provides a comprehensive, in-depth guide to the unambiguous structural confirmation of this compound using a suite of advanced analytical techniques. We move beyond a simple recitation of data to explain the causality behind experimental choices, demonstrating how one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are synergistically employed to validate molecular identity, connectivity, and integrity. The protocols and interpretations detailed herein serve as a robust template for the characterization of related heterocyclic and biaryl systems.

Introduction and Synthetic Context

5-(2,4-Dimethylphenyl)pyridin-2-amine is a heterocyclic compound featuring a pyridine ring linked to a dimethylphenyl moiety. Such 5-aryl-2-aminopyridine structures are prevalent in pharmacologically active molecules. The reliable synthesis and unequivocal characterization of these compounds are critical prerequisites for further development.

A highly efficient and widely adopted method for synthesizing such biaryl compounds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] In this context, 5-(2,4-Dimethylphenyl)pyridin-2-amine is typically synthesized by coupling 5-bromo-2-aminopyridine with 2,4-dimethylphenylboronic acid. Understanding the synthetic route is crucial as it informs the expected structure and potential impurities.

Caption: General schematic of the Suzuki-Miyaura cross-coupling synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 5-(2,4-Dimethylphenyl)pyridin-2-amine, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete structural picture.

¹H NMR: Mapping the Proton Framework

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring relationships through spin-spin coupling.

-

Amine Protons (-NH₂): A broad singlet is typically observed, the chemical shift of which is highly dependent on solvent and concentration.

-

Pyridine Ring Protons (H3, H4, H6): These protons appear in the aromatic region. H6, being ortho to the nitrogen, is the most deshielded. H3, ortho to the electron-donating amino group, is the most shielded. H4 will appear as a doublet of doublets due to coupling with both H3 and H6.

-

Dimethylphenyl Ring Protons (H3', H5', H6'): These protons also reside in the aromatic region. Their distinct chemical shifts are influenced by the two methyl groups.

-

Methyl Protons (-CH₃): Two sharp singlets are expected for the non-equivalent methyl groups at the C2' and C4' positions.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H6 (Py) | ~8.0-8.2 | d | J ≈ 2.5 Hz | 1H |

| H4 (Py) | ~7.4-7.6 | dd | J ≈ 8.5, 2.5 Hz | 1H |

| H3 (Py) | ~6.5-6.7 | d | J ≈ 8.5 Hz | 1H |

| H3', H5', H6' (Ph) | ~7.0-7.2 | m | - | 3H |

| -NH₂ | ~4.5-5.5 | br s | - | 2H |

| -CH₃ (C4') | ~2.3-2.4 | s | - | 3H |

| -CH₃ (C2') | ~2.1-2.2 | s | - | 3H |

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, revealing the molecule's carbon framework. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

-

Pyridine Carbons: C2, bearing the amino group, is highly shielded. C5, attached to the phenyl ring, and C6, adjacent to the nitrogen, are deshielded.

-

Dimethylphenyl Carbons: The two carbons bearing methyl groups (C2', C4') and the carbon attached to the pyridine ring (C1') are quaternary and will show distinct shifts. The remaining CH carbons (C3', C5', C6') will appear in the typical aromatic region (~125-131 ppm).[4]

-

Methyl Carbons: Two signals are expected in the aliphatic region (~15-25 ppm).

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 101 MHz)

| Carbon Assignment | Predicted δ (ppm) |

|---|---|

| C2 (Py) | ~158 |

| C6 (Py) | ~147 |

| C4 (Py) | ~138 |

| C5 (Py) | ~129 |

| C3 (Py) | ~108 |

| C1' (Ph) | ~136 |

| C2' (Ph) | ~135 |

| C4' (Ph) | ~137 |

| C6' (Ph) | ~131 |

| C3' (Ph) | ~128 |

| C5' (Ph) | ~127 |

| -CH₃ (C4') | ~21 |

| -CH₃ (C2') | ~20 |

2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR experiments reveal how they connect.[5][6]

-

COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds).[7] It is invaluable for tracing the proton connectivity within the pyridine ring (H3-H4-H6) and the dimethylphenyl ring (H5'-H6'), confirming the individual spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to (¹J-coupling).[8] It provides an unambiguous assignment of the protonated carbon signals in the ¹³C NMR spectrum by linking them to their known ¹H assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the overall structure. It reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²J and ³J-coupling).[7][8] The key correlation for this molecule is between the pyridine protons (H4, H6) and the quaternary carbon of the phenyl ring (C1'), and vice-versa (e.g., H6' to C5 of the pyridine). This definitively establishes the connection point between the two aromatic rings.

Caption: Key HMBC correlations confirming the C5-C1' linkage.

Mass Spectrometry (MS) Analysis

Mass spectrometry complements NMR by providing the molecular weight of the compound and, through fragmentation analysis, additional structural verification. The choice of ionization method is critical.[9]

Electrospray Ionization (ESI-MS): Molecular Weight Confirmation

ESI is a "soft" ionization technique ideal for polar molecules, producing primarily protonated molecular ions [M+H]⁺ with minimal fragmentation.[10][11] This is the definitive method for confirming the molecular weight. For 5-(2,4-Dimethylphenyl)pyridin-2-amine (C₁₃H₁₄N₂), the expected monoisotopic mass is 198.1157. ESI-MS in positive ion mode should therefore show a strong signal at m/z 199.1235.

Electron Impact (EI-MS): Structural Fragmentation

EI is a "hard" ionization technique that imparts significant energy, leading to reproducible fragmentation patterns that act as a molecular fingerprint.[12] While the molecular ion peak (M⁺˙ at m/z 198) may be observed, fragment ions are more prominent.

-

Benzylic Cleavage: A very common and favorable fragmentation is the loss of a methyl radical from the molecular ion to form a stable benzylic-type cation, resulting in a strong peak at m/z 183 ([M-CH₃]⁺).

-

Ring Fragmentations: Cleavage of the pyridine ring can lead to the loss of neutral molecules like hydrogen cyanide (HCN), resulting in a peak at m/z 171 ([M-HCN]⁺).[13]

Table 3: Predicted Mass Spectral Data

| Ionization | Predicted m/z | Proposed Fragment Ion | Rationale |

|---|---|---|---|

| ESI (+) | 199.12 | [M+H]⁺ | Protonated molecular ion |

| EI | 198.12 | [M]⁺˙ | Molecular ion |

| EI | 183.10 | [M-CH₃]⁺ | Loss of a methyl radical |

| EI | 171.09 | [M-HCN]⁺˙ | Loss of hydrogen cyanide from pyridine ring |

Experimental Protocols

Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of 5-(2,4-Dimethylphenyl)pyridin-2-amine in ~0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).[14]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

1D Spectra:

-

Acquire the ¹H NMR spectrum with 16-32 scans.

-

Acquire the ¹³C{¹H} NMR spectrum with 1024-2048 scans.

-

-

2D Spectra:

-

gCOSY: Acquire a gradient-selected COSY spectrum with 2-4 scans per increment over 256 increments.

-

gHSQC: Acquire a gradient-selected, phase-sensitive HSQC spectrum optimized for ¹JCH ≈ 145 Hz.

-

gHMBC: Acquire a gradient-selected HMBC spectrum optimized for long-range coupling (ⁿJCH) of 8 Hz.

-

-

Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

ESI-MS: Prepare a dilute solution (~10 µg/mL) of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

-

GC-EI-MS: Prepare a ~1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate.

-

-

Instrumentation:

-

ESI-MS: Use a Q-TOF or Orbitrap mass spectrometer coupled to a liquid chromatography system (or direct infusion).

-

GC-EI-MS: Use a gas chromatograph coupled to a quadrupole or ion trap mass spectrometer.

-

-

Data Acquisition:

-

ESI-MS: Infuse the sample at 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

GC-EI-MS: Inject 1 µL of the sample. Use a standard temperature program (e.g., ramp from 50°C to 280°C). Acquire spectra using electron energy of 70 eV.

-

Integrated Analysis Workflow and Conclusion

The definitive characterization of 5-(2,4-Dimethylphenyl)pyridin-2-amine is achieved not by a single technique, but by the logical integration of multiple data streams. The workflow below illustrates this synergistic approach.

Caption: Integrated workflow for structural elucidation.

References

-

Harvey, D. J. (1992). Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols. Journal of Chromatography A, 579(1), 1-12. [Link]

-

Ahmad, A., et al. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 23(10), 2449. [Link]

-

Komiya, S., et al. (2007). Supporting Information for Self-Assembled Spherical Complexes. Wiley-VCH. [Link]

-

Al-Hadedi, A. A. M., et al. (2020). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. ResearchGate. [Link]

-

Shkurko, O. P., & Mamaev, V. P. (1975). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Khimiya Geterotsiklicheskikh Soedinenii, 11(5), 697-700. [Link]

-

Ledingham, K. W. D., et al. (2000). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). ¹H- and ¹³C-NMR for Selected Compounds. Royal Society of Chemistry. [Link]

-

Kovács, L., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 997-1004. [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

-

Selt, M., et al. (2014). A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. Molecules, 19(8), 12595-12606. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

-

Kauppinen, R., & Kolehmainen, E. (2002). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. ARKIVOC. [Link]

-

Stier, F., & Grimme, S. (2022). Impact of solvent interactions on ¹H and ¹³C chemical shifts investigated using DFT and a reference dataset recorded in CDCl₃ and CCl₄. Physical Chemistry Chemical Physics, 24(34), 20389-20400. [Link]

-

Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

-

University of Arizona. (n.d.). 2D NMR. University of Arizona. [Link]

-

Wun, K. S., et al. (2016). ESI response of aniline and 4-aminopyridine in presence of different, pH-modifying electrolytes. PLoS ONE, 11(12), e0167502. [Link]

-

Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

-

Tsyshkovska, M., et al. (2022). ¹⁵N Chemical Shifts in Energetic Materials: CP/MAS and ab Initio Studies of Aminonitropyridines, Aminonitropyrimidines, and Their N-Oxides. Molecules, 27(19), 6296. [Link]

-

NIST. (n.d.). Pyridine, 2-(1-methylethyl)-. NIST WebBook. [Link]

-

Schymanski, E. L., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 606. [Link]

-

Wang, Z., et al. (2022). Synthesis of ¹⁵N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society, 144(30), 13545-13551. [Link]

-

Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. PubMed. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

-

Slideshare. (2019). 2D NMR Spectroscopy. Slideshare. [Link]

-

Liu, H., et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7899. [Link]

-

Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange. [Link]

-

Proba, Z., & Wierzchowski, K. L. (1978). Conformation of the dimethylamino-group in benzene, pyridine, pyrimidine, and cytosine derivatives. ¹³C Chemical shift studies of ortho-methyl substitution effects. Journal of the Chemical Society, Perkin Transactions 2, (9), 1119-1123. [Link]

-

Jeffrey, S. W., et al. (2003). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. Rapid Communications in Mass Spectrometry, 17(18), 2093-2104. [Link]

-

Zhang, Z., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [¹⁸F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 56(17), 7091-7101. [Link]

-

Yu, H., et al. (2012). Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. The Journal of Organic Chemistry, 77(19), 8615-8620. [Link]

-

Xia, N., & Taillefer, M. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Chemical Communications, (3), 337-339. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Emory University. [Link]

-

Wang, C., et al. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Tsinghua Science and Technology, 11(6), 727-733. [Link]

-

Potkin, V. I., et al. (2003). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. ARKIVOC. [Link]

-

Zhang, J., et al. (2020). Synthesis and Properties of N²,N⁶-Dimethyl-N²,N⁴,N⁶,3,5-Pentanitro-2,4,6-Pyridinetriamine. Chinese Journal of Energetic Materials, 28(10), 963-968. [Link]

-

Li, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 65, 128695. [Link]

-

Chemistry World. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]